molecular formula C11H18O2 B1607220 3-Methyl-2-(pentyloxy)cyclopent-2-enone CAS No. 68922-13-4

3-Methyl-2-(pentyloxy)cyclopent-2-enone

Cat. No.: B1607220
CAS No.: 68922-13-4
M. Wt: 182.26 g/mol
InChI Key: YZNBCHMWGPMYIS-UHFFFAOYSA-N
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Description

3-Methyl-2-(pentyloxy)cyclopent-2-enone (CAS Registry Number 68922-13-4 ) is an organic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This fragrance ingredient is characterized by a high boiling point of approximately 268 °C to 290 °C and a calculated log Kow of 3.01 , indicating moderate lipophilicity. Its vapor pressure is estimated at 0.00875 mmHg at 25 °C, and it has a low water solubility of 144.1 mg/L at 25 °C . The primary application of this compound is in the fragrance industry, where it is used in the formulation of decorative cosmetics, fine fragrances, shampoos, toilet soaps, and other toiletries, as well as in household cleaners and detergents . Its worldwide volume of use is estimated to be in the region of 0.1-1 metric tons per year . The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment, and its use in finished products is subject to IFRA standards to ensure safe use, with specific restriction limits provided for various product categories . Toxicological studies for safety evaluation indicate that the acute oral LD50 in rats is greater than 5.0 g/kg body weight, while the acute dermal LD50 in rabbits is greater than 2.0 g/kg body weight . This product is intended for research purposes only, specifically for toxicological and dermatological safety assessments, as well as for studies in fragrance chemistry and product formulation . It is not intended for diagnostic, therapeutic, or personal use. For safe handling, please refer to the Safety Data Sheet. This compound should be stored in a dark place under an inert atmosphere at room temperature .

Properties

CAS No.

68922-13-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-methyl-2-pentoxycyclopent-2-en-1-one

InChI

InChI=1S/C11H18O2/c1-3-4-5-8-13-11-9(2)6-7-10(11)12/h3-8H2,1-2H3

InChI Key

YZNBCHMWGPMYIS-UHFFFAOYSA-N

SMILES

CCCCCOC1=C(CCC1=O)C

Canonical SMILES

CCCCCOC1=C(CCC1=O)C

Other CAS No.

68922-13-4

Origin of Product

United States

Preparation Methods

Reaction Overview

  • Starting Material: γ-methyl-γ-decalactone (5-hexyl-5-methyldihydro-2(3H)-furanone)
  • Catalyst: Phosphoric acid (5–20% by weight) in high-boiling mineral oil
  • Temperature: 145° to 175° C (preferably 150° to 170° C)
  • Pressure: Reduced pressure applied to continuously remove product and water vapor
  • Reaction Type: Cyclodehydration (intramolecular dehydration leading to cyclopentenone formation)

Process Details and Mechanism

  • The lactone is added dropwise to the heated catalyst mixture.
  • The catalyst consists of phosphoric acid dissolved in mineral oil with a boiling point higher than the reactants and products (typically white oils with boiling points between 350° and 485° C).
  • The reaction proceeds by acid-catalyzed ring closure and dehydration, converting the lactone into the cyclopentenone derivative.
  • The product, 3-methyl-2-pentyl-cyclopent-2-en-1-one, is continuously distilled off under reduced pressure, which also removes the water formed during the reaction.
  • The reaction water is removed as gas and trapped by cooling.
  • The catalyst system remains active for extended periods, converting up to 10 moles of lactone per mole of phosphoric acid with minimal loss in activity.
  • After completion, the catalyst mixture is treated with water and a hydrocarbon solvent (e.g., cyclohexane) for phase separation and reuse.

Advantages of This Method

  • Continuous operation with high conversion efficiency.
  • Catalyst reuse reduces waste and cost.
  • Avoids corrosiveness and disposal issues associated with solid polyphosphoric acid.
  • Produces product with 90–95% purity by gas chromatography.
  • Minor formation of isomeric byproducts (~1–2%) can be removed by further distillation.

Data Summary Table

Parameter Details
Catalyst Composition 5–20% phosphoric acid in mineral oil
Reaction Temperature 145–175 °C (optimal 150–170 °C)
Pressure Reduced pressure for continuous distillation
Reaction Time Continuous feed; product distilled continuously
Product Purity 90–95% by GC
Catalyst Lifetime Active for conversion of ~10 moles lactone per mole phosphoric acid
Byproducts ~1–2% isomeric cyclohexenone derivatives
Solvent for Catalyst Recovery Water and cyclohexane for phase separation

Alternative Synthetic Approaches: Etherification and Methylation Routes

While direct literature on the preparation of this compound specifically is limited outside the cyclodehydration method, related cyclopentenone derivatives with alkoxy substituents have been synthesized via methylation or alkylation of hydroxycyclopentenones.

Methylation of 2-Hydroxy-3-methylcyclopent-2-enone

  • Method: Methylation of 2-hydroxy-3-methylcyclopent-2-enone using methyl iodide and potassium carbonate in acetone.
  • Yield: 88–92%
  • Relevance: Demonstrates a route to alkoxy-substituted cyclopentenones via nucleophilic substitution on hydroxy precursors.
  • Potential Adaptation: Similar alkylation with pentyl halides could afford this compound analogs.

Friedel-Crafts Alkylation

  • Method: Introduction of methyl groups onto cyclopentenone rings via Friedel-Crafts alkylation using methyl chloride and Lewis acid catalysts like aluminum chloride.
  • Application: Used for synthesizing methyl-substituted cyclopentenones, potentially adaptable for alkoxy substituents.

Research Findings and Industrial Implications

The cyclodehydration method using phosphoric acid catalysts is the only documented industrially viable and scalable synthesis for this compound, with the following key findings:

  • Catalyst Efficiency: Phosphoric acid in mineral oil acts as a stable and reusable catalyst, minimizing corrosion and waste.
  • Continuous Production: The process allows for continuous feed and product removal, enhancing throughput.
  • Product Quality: High purity of the target compound is achievable with minimal side products.
  • Environmental Considerations: The catalyst recovery and reuse system reduces environmental impact compared to traditional polyphosphoric acid methods.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Conditions Yield/Purity Notes
Cyclodehydration of γ-methyl-γ-decalactone γ-methyl-γ-decalactone (5-hexyl-5-methyldihydro-2(3H)-furanone) Phosphoric acid (5–20% in mineral oil), 145–175 °C, reduced pressure distillation 90–95% purity by GC Continuous process, catalyst reusable, industrial scale
Methylation of 2-hydroxy-3-methylcyclopent-2-enone 2-hydroxy-3-methylcyclopent-2-enone Methyl iodide, potassium carbonate, acetone 88–92% Potential for alkylation with pentyl halides for ether derivative
Friedel-Crafts Alkylation Cyclopentenone Methyl chloride, AlCl3 catalyst Variable Used for methyl substitution; adaptation needed for alkoxy group

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(pentyloxy)cyclopent-2-enone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Ethers, esters

Scientific Research Applications

Chemical Synthesis and Production

3-Methyl-2-(pentyloxy)cyclopent-2-enone can be synthesized through the cyclodehydration of γ-methyl-γ-decalactone using phosphoric acid as a catalyst. This method has been optimized to yield high purity and efficiency:

  • Synthesis Process : The process involves heating γ-methyl-γ-decalactone in the presence of phosphoric acid at temperatures between 145°C and 175°C. The reaction can be conducted continuously, allowing for effective removal of the product and reaction water under reduced pressure conditions .
  • Yield and Purity : The method reported yields approximately 90% of the desired product, with minimal by-products. The distilled product mixture typically contains 90% to 95% of this compound .

Fragrance Industry Applications

One of the primary applications of this compound is in the fragrance industry:

  • Fragrance Component : This compound is utilized as a fragrance ingredient due to its pleasant scent profile. It is often incorporated into perfumes and other scented products .
  • Safety Assessments : Evaluations conducted by the Research Institute for Fragrance Materials (RIFM) indicate that this compound exhibits low toxicity levels. It has been assessed for various endpoints including genotoxicity, skin sensitization, and environmental impact, showing no significant adverse effects at typical exposure levels .

Toxicological Evaluations

Toxicological assessments are crucial for ensuring consumer safety regarding fragrance ingredients:

  • Genotoxicity and Sensitization : Studies have demonstrated that this compound is not expected to be genotoxic. Skin sensitization tests have shown a No Expected Sensitization Induction Level (NESIL) of 1100 µg/cm², indicating a low risk of allergic reactions in humans .
  • Environmental Safety : The compound has been evaluated for its environmental impact and was found not to be Persistent, Bioaccumulative, or Toxic (PBT) according to international standards. Its risk quotients are below 1 based on current usage volumes in Europe and North America .

Regulatory Standards

Regulatory bodies have established guidelines for the safe use of this compound in consumer products:

  • IFRA Standards : The International Fragrance Association (IFRA) has set limits for the use of this compound across various product categories to ensure consumer safety. These standards are based on comprehensive safety assessments and toxicological data .

Summary Table of Key Findings

Application AreaKey Findings
Chemical SynthesisHigh yield (90%) through cyclodehydration
Fragrance IndustryUsed as a fragrance ingredient
Toxicological SafetyNot genotoxic; low skin sensitization risk
Environmental ImpactNot PBT; risk quotients <1
Regulatory ComplianceGoverned by IFRA standards

Mechanism of Action

The mechanism of action of 3-Methyl-2-(pentyloxy)cyclopent-2-enone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Toxicological Comparison
CAS Number 68922-13-4 1128-08-1 2520-60-7
IUPAC Name This compound 3-Methyl-2-pentylcyclopent-2-enone 3-Methyl-2-(2-pentenyl)cyclopent-2-enone
Substituent Ether (pentyloxy) Alkyl (pentyl) Alkenyl (pentenyl)
Molecular Weight 182.26 166.26 164.24
Sensitization NESIL 1100 µg/cm² 1100 µg/cm² Not established
Mutagenicity Negative Negative Negative
Table 2: Regulatory Limits (IFRA) for Selected Compounds
Product Category 68922-13-4 Limit 1128-08-1 Limit
Leave-on Skincare 0.05% 0.05%
Rinse-off Products 0.5% 0.5%
Fine Fragrances 20% 20%

Q & A

Q. What are the established safety guidelines for using 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one in fragrance formulations?

The IFRA Standards define maximum acceptable concentrations for this compound across 12 product categories, derived from a Quantitative Risk Assessment (QRA) for dermal sensitization. The No Expected Sensitization Induction Level (NESIL) is 1100 µg/cm², with category-specific limits calculated using exposure-based modeling .

Product CategoryMaximum Acceptable ConcentrationKey Endpoint Considered
Leave-on skincare0.02%Dermal sensitization
Rinse-off products0.05%Systemic toxicity
Data sourced from IFRA Standards (Amendment 49) and RIFM safety assessments .

Q. How is 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one structurally characterized in synthetic workflows?

The compound’s cyclopentenone core and pentyloxy substituent are confirmed via GC-MS (retention index comparison) and ¹H/¹³C NMR (δ ~5.3 ppm for enone protons, δ ~70–90 ppm for cyclopentenone carbons). Synthetic intermediates like 3-methylcyclopentanone (CAS 1120-72-5) are validated using similar protocols .

Q. What synthetic routes are reported for cyclopentenone derivatives like this compound?

A common approach involves alkylation of cyclopentenone precursors (e.g., 3-methylcyclopentanone) with pentyl halides under basic conditions. Solvent selection (e.g., THF or DMF) impacts yield due to steric hindrance at the enone’s α-position .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo sensitization data for this compound?

Discrepancies arise from differences in metabolic activation (e.g., cytochrome P450-mediated oxidation). A weight-of-evidence (WoE) approach integrates:

  • LLNA (Local Lymph Node Assay) results for in vivo potency .
  • DPRA (Direct Peptide Reactivity Assay) data for in vitro protein binding . Adjustments to the QRA safety factors (e.g., from 3x to 10x) may be warranted if metabolic pathways are unaccounted for in vitro .

Q. What analytical challenges arise in quantifying trace impurities in 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one?

Cyclopentenone derivatives are prone to photoisomerization and oxidative degradation , complicating HPLC analysis. Mitigation strategies include:

  • LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs).
  • Sample storage under inert gas (N₂/Ar) at –20°C to prevent degradation .

Q. How can solvent selection optimize intramolecular [2+2] photocycloaddition reactions involving this compound?

Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency by stabilizing the enone’s excited state. Non-polar solvents (e.g., hexane) favor undesired dimerization. A solvent polarity index (SPI) >5.0 is recommended for regioselective cycloaddition .

Q. What environmental risk assessment frameworks apply to this compound in aquatic systems?

The Fragrance Aquatic Risk Assessment (FARA) model predicts environmental concentrations (PEC) using logP (experimental logP ~3.2) and biodegradation half-life (t₁/₂ >60 days). Mitigation includes wastewater treatment plant (WWTP) adsorption studies and algae toxicity assays (EC₅₀ >10 mg/L) .

Methodological Notes

  • Sensitization Risk Mitigation : Use QRA2 thresholds (IFRA, 2016) for category-specific limits, adjusting for regional regulatory variances (e.g., EU vs. US) .
  • Synthetic Optimization : Employ DoE (Design of Experiments) to balance reaction temperature (60–80°C) and base strength (e.g., K₂CO₃ vs. NaH) for alkylation efficiency .

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